molecular formula C14H17N3 B15128044 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B15128044
M. Wt: 227.30 g/mol
InChI Key: JPTJDIWIMMQPCJ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that belongs to the class of pyrazolodiazepines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a diazepine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the construction of the diazepine ring followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Bischler-Napieralski reaction can be employed to form the diazepine ring from corresponding amides . Additionally, Rh(III)-catalyzed C–H functionalization and cascade annulation reactions have been reported for constructing similar diazepine scaffolds .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system, leading to a diverse array of derivatives .

Scientific Research Applications

2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA-A receptors in the central nervous system. By binding to these receptors, the compound can modulate the inhibitory effects of gamma-aminobutyric acid (GABA), leading to anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its fused pyrazole-diazepine ring system and the presence of a p-tolyl group. This structural uniqueness may confer distinct pharmacological properties and potential advantages in drug development compared to other benzodiazepines and thienodiazepines .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C14H17N3/c1-11-3-5-12(6-4-11)14-9-13-10-15-7-2-8-17(13)16-14/h3-6,9,15H,2,7-8,10H2,1H3

InChI Key

JPTJDIWIMMQPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3CCCNCC3=C2

Origin of Product

United States

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